molecular formula C31H24N2O5S B298887 3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

カタログ番号 B298887
分子量: 536.6 g/mol
InChIキー: JLTJOIUHMCPCTK-MRYWEKRUSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid, also known as MTMB, is a thiazolidinone derivative that has attracted attention due to its potential therapeutic applications.

作用機序

The mechanism of action of 3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid is not fully understood. However, it is believed to exert its anti-cancer and anti-diabetic effects through multiple pathways, including the inhibition of key enzymes involved in cancer and diabetes progression, as well as the activation of apoptotic pathways.
Biochemical and Physiological Effects:
3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of immune responses, and the reduction of oxidative stress. Additionally, 3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has been found to have a favorable toxicity profile, with no significant adverse effects observed in animal studies.

実験室実験の利点と制限

3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, its relatively high cost and limited availability may pose challenges for researchers.

将来の方向性

There are several potential future directions for research on 3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid, including the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid in human clinical trials.
In conclusion, 3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid is a promising compound with potential therapeutic applications in the treatment of cancer and diabetes. Its unique chemical structure and favorable toxicity profile make it an attractive candidate for further research and development.

合成法

3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid can be synthesized using a multi-step process involving the condensation of 2-methoxy-4-formylphenol with thiosemicarbazide, followed by cyclization and subsequent reaction with 4-chloromethylbenzoic acid. The final product is obtained through acid-catalyzed esterification.

科学的研究の応用

3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and diabetes. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has shown promising results in the treatment of diabetes by improving insulin sensitivity and reducing blood glucose levels.

特性

製品名

3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

分子式

C31H24N2O5S

分子量

536.6 g/mol

IUPAC名

3-[[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C31H24N2O5S/c1-37-27-18-21(15-16-26(27)38-20-22-9-8-10-23(17-22)30(35)36)19-28-29(34)33(25-13-6-3-7-14-25)31(39-28)32-24-11-4-2-5-12-24/h2-19H,20H2,1H3,(H,35,36)/b28-19-,32-31?

InChIキー

JLTJOIUHMCPCTK-MRYWEKRUSA-N

異性体SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OCC5=CC(=CC=C5)C(=O)O

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OCC5=CC=CC(=C5)C(=O)O

正規SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OCC5=CC(=CC=C5)C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。